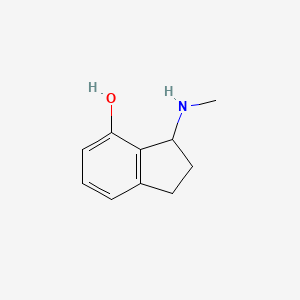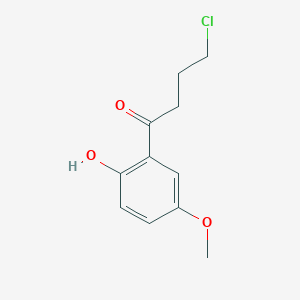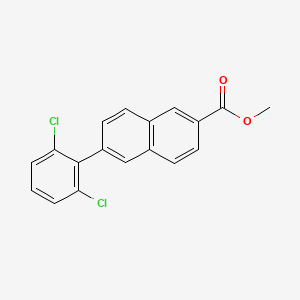
tert-butyl 4-(4-bromophenyl)sulfinylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-(4-bromophenyl)sulfinylpiperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a sulfinyl group attached to a piperidine ring
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(4-bromophenyl)sulfinylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.
Attachment of the Sulfinyl Group: The sulfinyl group can be introduced through an oxidation reaction using suitable oxidizing agents.
Addition of the tert-Butyl Group: The tert-butyl group can be added through a reaction with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
tert-butyl 4-(4-bromophenyl)sulfinylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, and acidic or basic catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-(4-bromophenyl)sulfinylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(4-bromophenyl)sulfinylpiperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to modulation of their activity. The sulfinyl group may play a role in the compound’s reactivity and binding affinity, while the bromophenyl group may contribute to its overall stability and specificity.
Vergleich Mit ähnlichen Verbindungen
tert-butyl 4-(4-bromophenyl)sulfinylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 4-(4-bromophenyl)sulfonylpiperidine-1-carboxylate: This compound has a sulfonyl group instead of a sulfinyl group, which may affect its reactivity and applications.
tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate: This compound lacks the sulfinyl group, which may result in different chemical properties and applications.
tert-butyl 4-(4-bromophenyl)sulfinylpiperazine-1-carboxylate: This compound has a piperazine ring instead of a piperidine ring, which may influence its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C16H22BrNO3S |
|---|---|
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
tert-butyl 4-(4-bromophenyl)sulfinylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrNO3S/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)22(20)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 |
InChI-Schlüssel |
RGQGBPKWRDVKJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


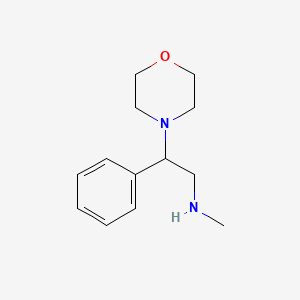
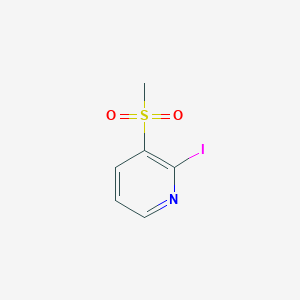


![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)

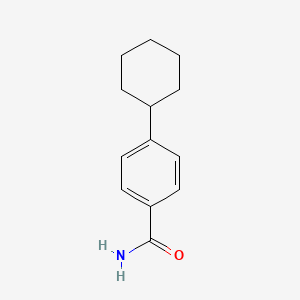
![4-[4-(1-Methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884960.png)

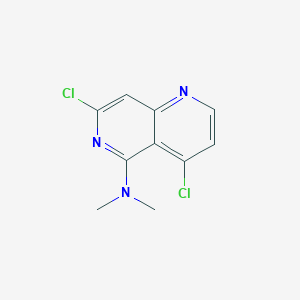
![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)
